![molecular formula C16H22O4Si B14270477 Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester CAS No. 130247-53-9](/img/structure/B14270477.png)
Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester is a specialized organic compound known for its unique structural features and reactivity. This compound is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a dimethylphenylsilyl group and the carboxylic acid groups are esterified with ethanol. Its structure can be represented as:
C3H2(Si(CH3)2C6H5)(CO2C2H5)2
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with malonic acid or its esters, such as diethyl malonate.
Silylation: The introduction of the dimethylphenylsilyl group is achieved through a silylation reaction. This involves reacting the malonic ester with a silylating agent like dimethylphenylsilyl chloride in the presence of a base such as triethylamine.
Esterification: If starting from malonic acid, esterification with ethanol in the presence of an acid catalyst like sulfuric acid is necessary to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Oxidized phenyl derivatives.
Reduction: Diols or alcohol derivatives.
Substitution: Various substituted silyl derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Drug Delivery: Forms part of drug delivery systems due to its ability to modify the solubility and stability of drugs.
Medicine
Pharmaceuticals: Investigated for its potential in the development of new pharmaceuticals, particularly in targeting specific pathways in diseases.
Industry
Material Science: Used in the production of advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics.
作用机制
The compound exerts its effects primarily through its ability to participate in various chemical reactions. The silyl group can stabilize reactive intermediates, facilitating reactions that would otherwise be challenging. In biological systems, it can interact with specific molecular targets, altering their activity and leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the silyl group.
Dimethylphenylsilyl derivatives: Compounds where the silyl group is attached to different backbones.
Uniqueness
Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester is unique due to the presence of both the silyl group and the ester functionalities. This combination imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds might not perform as effectively.
This compound’s versatility and unique properties make it a significant subject of study in multiple scientific fields. Its ability to undergo diverse chemical reactions and its applications in research and industry highlight its importance.
属性
CAS 编号 |
130247-53-9 |
|---|---|
分子式 |
C16H22O4Si |
分子量 |
306.43 g/mol |
IUPAC 名称 |
diethyl 2-[[dimethyl(phenyl)silyl]methylidene]propanedioate |
InChI |
InChI=1S/C16H22O4Si/c1-5-19-15(17)14(16(18)20-6-2)12-21(3,4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI 键 |
CFOQENWOXSXHOB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C[Si](C)(C)C1=CC=CC=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


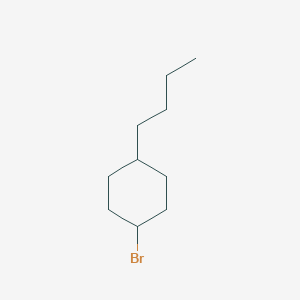
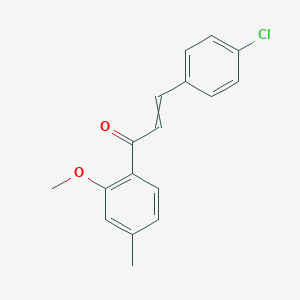
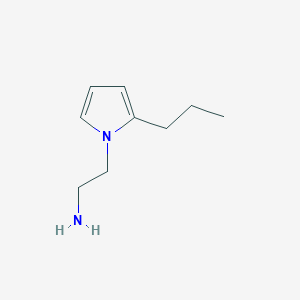
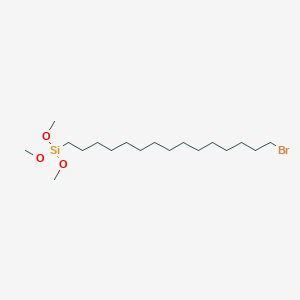
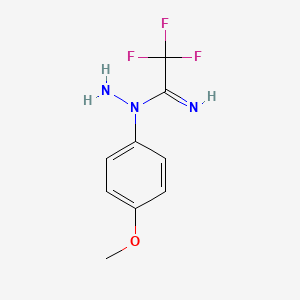

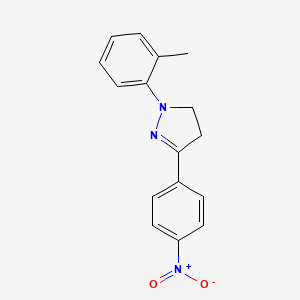
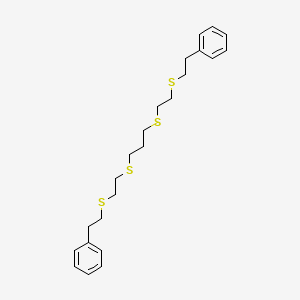
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
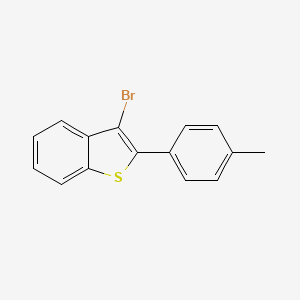

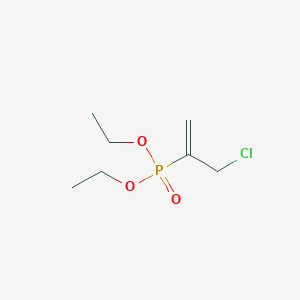
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
